molecular formula C20H18ClN5O3 B2917125 N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-09-7

N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2917125
CAS No.: 946361-09-7
M. Wt: 411.85
InChI Key: HAQJTIVEJWNKNW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This structure is substituted with a 4-methoxyphenyl group at position 8 and a 2-chlorobenzyl carboxamide moiety at position 3. The tetrahydro configuration at positions 4,6,7,8 introduces partial saturation, likely enhancing conformational stability.

The synthesis of related imidazo-triazine derivatives typically involves multi-step routes starting from precursors like 5-aminoimidazole-4-carboxamide (AIC), followed by diazotization, cyclization, and functionalization with substituents via acyl chloride intermediates (as seen in ). Modifications at the 3- and 8-positions (e.g., methoxy vs. ethoxy, chlorobenzyl vs. methylbenzyl) are critical for tuning pharmacological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-29-15-8-6-14(7-9-15)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-13-4-2-3-5-16(13)21/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQJTIVEJWNKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique imidazo[2,1-c][1,2,4]triazine core structure and the presence of various functional groups suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C20H18ClN5O3
  • Molecular Weight : 411.85 g/mol
  • Structural Features : The compound features a chlorobenzyl moiety that enhances lipophilicity, potentially improving membrane penetration and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes by binding to their active or allosteric sites. This action can block substrate access or alter enzyme conformation.
  • Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis through disruption of cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values : Preliminary studies suggest IC50 values in the micromolar range, indicating potent anticancer activity comparable to established chemotherapeutics.
Cell Line IC50 (µM) Mechanism
MCF-70.78Apoptosis induction
HCT1160.62Enzyme inhibition

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Topoisomerase I Inhibition : The compound demonstrated significant inhibitory activity against DNA topoisomerase I (Top1), which is crucial for DNA replication and transcription.
Compound Top1 Inhibition Activity
N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo...High (comparable to CPT)

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a laboratory setting:

  • Synthesis Method : The compound was synthesized using a multi-step reaction involving cyclization and functional group modifications.
  • Evaluation Results : In vitro assays confirmed its potent cytotoxicity against cancer cell lines and its ability to inhibit key enzymes involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the provided evidence and one additional hypothetical analog for context. Key structural and property differences are highlighted:

Table 1: Structural and Property Comparison

Compound Name & Features Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties (Inferred)
Target Compound : N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-...imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine (tetrahydro) 8: 4-methoxyphenyl; 3: 2-chlorobenzyl C₂₁H₂₀ClN₅O₃ ~437.9 Moderate solubility; enhanced receptor binding (Cl group); potential metabolic stability (methoxy)
Analog 1 : 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-...imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine (tetrahydro) 8: 4-ethoxyphenyl; 3: 4-methylbenzyl C₂₂H₂₃N₅O₃ 405.4 Higher lipophilicity (ethoxy); reduced steric hindrance (methylbenzyl)
Analog 2 : N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-...triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide Triazolo[4,3-a]pyrazine 7: 4-ethoxyphenyl; 3: butanamide chain C₂₅H₂₆ClN₅O₃ 480.0 Extended alkyl chain may improve membrane permeability; bulkier core reduces solubility
Hypothetical Analog : 8-(4-methoxyphenyl)-N-(4-chlorobenzyl)-...imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine (tetrahydro) 8: 4-methoxyphenyl; 3: 4-chlorobenzyl C₂₁H₂₀ClN₅O₃ ~437.9 Altered binding orientation (para-Cl vs. ortho-Cl); similar solubility to target compound

Key Findings:

Core Structure Influence :

  • The imidazo[2,1-c][1,2,4]triazine core (target compound and Analog 1) offers distinct electronic properties compared to the triazolo[4,3-a]pyrazine core (Analog 2). The former’s fused imidazole-triazine system may facilitate stronger π-π stacking and hydrogen bonding in biological targets .

Substituent Effects: Methoxy vs. Chlorobenzyl vs. Methylbenzyl: The 2-chlorobenzyl group (target compound) introduces electronegativity and steric hindrance, which may improve target affinity but reduce solubility compared to 4-methylbenzyl (Analog 1). Butanamide Chain (Analog 2): The extended alkyl chain in Analog 2 likely increases membrane permeability but may reduce selectivity due to non-specific hydrophobic interactions .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods described in , utilizing acyl chloride intermediates for functionalization. However, the tetrahydro configuration requires precise reduction steps to avoid over-saturation .

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